4-Bromo-3-(cyanomethyl)benzonitrile
Description
4-Bromo-3-(cyanomethyl)benzonitrile (C₉H₅BrN₂) is a benzonitrile derivative featuring a bromine atom at the para position (C4) and a cyanomethyl (-CH₂CN) group at the meta position (C3) on the aromatic ring. The nitrile (-CN) group at the benzene core contributes to its high polarity and dipole moment (~4.18 D), typical of benzonitrile derivatives . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of androgen receptor antagonists and kinase inhibitors . Its electron-withdrawing substituents (Br and -CH₂CN) enhance electrophilicity, making it reactive in nucleophilic aromatic substitution (SNAr) and cross-coupling reactions .
Properties
Molecular Formula |
C9H5BrN2 |
|---|---|
Molecular Weight |
221.05 g/mol |
IUPAC Name |
4-bromo-3-(cyanomethyl)benzonitrile |
InChI |
InChI=1S/C9H5BrN2/c10-9-2-1-7(6-12)5-8(9)3-4-11/h1-2,5H,3H2 |
InChI Key |
ZRXVKNGZJPPMTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)CC#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(cyanomethyl)benzonitrile can be achieved through several methods. One common approach involves the bromination of 3-(cyanomethyl)benzonitrile. This reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-(cyanomethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution (S_NAr) reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products depend on the nucleophile used, such as 4-methoxy-3-(cyanomethyl)benzonitrile.
Coupling: Biaryl compounds with various substituents.
Reduction: 4-Bromo-3-(aminomethyl)benzonitrile.
Scientific Research Applications
4-Bromo-3-(cyanomethyl)benzonitrile has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Used in the development of novel polymers and materials with specific electronic properties.
Medicinal Chemistry: Potential precursor for the synthesis of pharmaceutical compounds with biological activity.
Chemical Biology: Utilized in the study of enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(cyanomethyl)benzonitrile in chemical reactions involves the activation of the benzene ring by the electron-withdrawing nitrile group, making the bromine atom more susceptible to nucleophilic attack. In coupling reactions, the palladium catalyst facilitates the formation of a carbon-carbon bond through oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Electronic Properties
The electronic and steric properties of substituents significantly influence reactivity and applications. Key comparisons include:
4-Bromo-3-(trifluoromethyl)benzonitrile
- Substituents : Br (C4), -CF₃ (C3), -CN.
- Synthesis : Prepared via SNAr reactions using 4-bromo-3-(trifluoromethyl)benzonitrile as a precursor .
- Key Differences :
- Applications : Critical intermediate in enzalutamide (prostate cancer drug) synthesis .
4-Amino-2-bromo-3-methylbenzonitrile
- Substituents : -NH₂ (C4), Br (C2), -CH₃ (C3).
- Key Differences: The amino (-NH₂) group is electron-donating, reducing ring electrophilicity compared to -CN or -CF₃ derivatives. Enhanced solubility in polar solvents due to hydrogen bonding .
- Applications: Potential precursor for dyes or bioactive molecules .
4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile
- Substituents : Br (C4), -CH₂OH (C3), -O-C₆H₄-CN.
- Synthesis : Derived from halogen-lithium exchange and boronate ester formation .
- Key Differences :
- The hydroxymethyl (-CH₂OH) group improves water solubility and enables further functionalization (e.g., esterification).
- Applications : Intermediate in crisaborole (anti-inflammatory drug) synthesis .
Physical and Spectroscopic Properties
Comparative data for select compounds:
- Spectroscopy: The cyanomethyl group in this compound exhibits distinct C≡N stretching vibrations at ~2240 cm⁻¹ in IR, while -CF₃ shows strong C-F bands at 1150–1250 cm⁻¹ .
Androgen Receptor Antagonists
- 4-Bromo-3-(trifluoromethyl)benzonitrile : Used in enzalutamide synthesis due to its strong EWG effect, enhancing binding to androgen receptors .
- This compound: Less common in this role due to weaker EWG effects compared to -CF₃ .
Kinase Inhibitors
- 4-[4-Bromo-3-(hydroxymethyl)phenoxy]benzonitrile: Serves as a crisaborole precursor, leveraging the hydroxymethyl group for boronate ester formation .
Biological Activity
4-Bromo-3-(cyanomethyl)benzonitrile is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 4-bromobenzonitrile with cyanomethyl reagents under controlled conditions. The compound can be characterized using techniques such as NMR and mass spectrometry to confirm its structure.
Biological Activity
This compound exhibits a range of biological activities, primarily in antimicrobial and antiviral applications.
Antiviral Activity
Research indicates that compounds with similar structures to this compound have shown activity against HIV-1 variants. For instance, studies on related compounds revealed that substitutions at the 4-position significantly enhanced inhibitory activity against viral replication, suggesting a potential for this compound in antiviral therapies .
Antimicrobial Properties
The compound has also been evaluated for its antibacterial efficacy. A related compound, IITR00210, demonstrated broad-spectrum activity against Gram-negative bacteria, indicating that nitrile-containing compounds may share similar mechanisms of action. The mechanism involved inducing cell envelope stress and disrupting the proton motive force (PMF), leading to bacterial cell death .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Positioning of Substituents : Substituents at the 4-position consistently enhance inhibitory activity compared to other positions .
- Cyanomethyl Group : The presence of the cyanomethyl group is critical for maintaining activity against various pathogens.
A comparative analysis of similar compounds reveals that modifications can lead to significant variations in potency and selectivity.
| Compound | IC50 (nM) | Biological Activity |
|---|---|---|
| This compound | TBD | Antiviral |
| Related Compound A | 7.3 | Antiviral (HIV-1) |
| IITR00210 | TBD | Antibacterial |
Case Studies
Several case studies highlight the efficacy of compounds related to this compound:
- Antiviral Efficacy Against HIV : A study demonstrated that structurally similar compounds showed significant inhibition of HIV replication in vitro, with EC50 values indicating effective concentrations .
- Antibacterial Activity : IITR00210 was tested against enteropathogens in a murine model, showing a reduction in bacterial load and highlighting its potential as a therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
